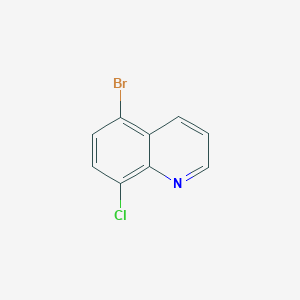
5-ブロモ-8-クロロキノリン
説明
5-Bromo-8-chloroquinoline is a chemical compound with the molecular formula C9H5BrClN . It has a molecular weight of 242.5 and is typically stored at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for 5-Bromo-8-chloroquinoline is1S/C9H5BrClN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H . This code provides a specific description of the molecule’s structure, including the positions of the bromine and chlorine atoms. Physical and Chemical Properties Analysis
5-Bromo-8-chloroquinoline is a solid substance . It is typically stored at room temperature . It has a molecular weight of 242.5 .科学的研究の応用
創薬と医薬品化学
5-ブロモ-8-クロロキノリン: は、多くの薬理活性キノリンと構造が類似しているため、創薬における貴重な足場となっています 。そのハロゲン化された性質により、容易に修飾することができ、潜在的な治療薬の合成における汎用性の高い前駆体となっています。例えば、抗菌性、抗炎症性、または抗癌性を強化したアナログを作成するために使用できます。
有機合成化学
合成有機化学において、5-ブロモ-8-クロロキノリンは反応性中間体として役立ちます。それは、鈴木カップリングなどのさまざまな化学反応を受け、芳香族系を拡張したり、新しい官能基を導入したりすることができます。 これにより、さらなる研究開発のための複雑な有機分子の作成における化合物の有用性が広がります .
材料科学
この化合物のユニークな電子特性は、特に有機半導体の開発において、材料科学での使用に適しています。 その電子を輸送する能力は、有機発光ダイオード(OLED)や有機太陽電池のコンポーネントを作成するために利用できます .
分析化学
5-ブロモ-8-クロロキノリン: は、分析化学における試薬または蛍光プローブとして使用できます。 その構造により、特定の金属または有機化合物に選択的に結合することができ、さまざまなサンプル中のこれらの物質の検出と定量に役立ちます .
農薬化学
この化合物は、新規農薬または除草剤の合成に用途が見いだされる可能性があります。 そのハロゲン原子は、害虫の生物学的標的に作用する他の官能基と置き換えることができ、潜在的に新しい農薬の開発につながります .
環境科学
5-ブロモ-8-クロロキノリンの環境運命に関する研究は、同様の有機汚染物質の挙動に関する洞察を提供することができます。 その生分解性、土壌吸収、および水生毒性に関する研究は、その環境への影響を評価し、より環境に優しい化合物の設計を導くために不可欠です .
生化学
生化学において、5-ブロモ-8-クロロキノリンは、特定の酵素の阻害剤または基質模倣体として作用する可能性があるため、酵素相互作用を研究するために使用できます。 これにより、酵素機構を理解し、治療用途のための阻害剤を設計することができます .
ナノテクノロジー
この化合物の分子構造は、特に分子センサーの作成やナノスケールデバイスのビルディングブロックにおいて、ナノテクノロジー分野で利用できる可能性があります。 さまざまな金属と安定な錯体を形成する能力は、ナノスケールアーキテクチャの構築に役立ちます .
Safety and Hazards
生化学分析
Biochemical Properties
5-Bromo-8-chloroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 5-Bromo-8-chloroquinoline on different cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the proliferation of cancer cells by modulating signaling pathways that control cell growth and apoptosis . Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 5-Bromo-8-chloroquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This compound can also induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes . These interactions are crucial for understanding the compound’s therapeutic potential and its role in biochemical research.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Bromo-8-chloroquinoline in laboratory settings are essential for determining its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to 5-Bromo-8-chloroquinoline can lead to changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of 5-Bromo-8-chloroquinoline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Studies have identified threshold levels at which the compound transitions from being beneficial to harmful. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.
Metabolic Pathways
5-Bromo-8-chloroquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of various biomolecules. These interactions can affect metabolic flux and alter the levels of metabolites within the cell . By studying these pathways, researchers can gain insights into the compound’s mechanism of action and its potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-Bromo-8-chloroquinoline within cells and tissues are critical for understanding its biological effects. This compound is transported by specific transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in certain compartments, influencing its localization and activity.
Subcellular Localization
5-Bromo-8-chloroquinoline exhibits specific subcellular localization patterns that affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
5-bromo-8-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-4-8(11)9-6(7)2-1-5-12-9/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUUWJABEPWLIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590584 | |
| Record name | 5-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927800-41-7 | |
| Record name | 5-Bromo-8-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590584 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-8-CHLOROQUINOLINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B1591104.png)
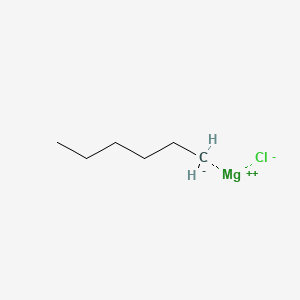
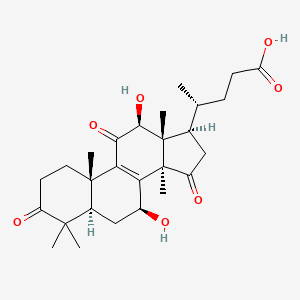
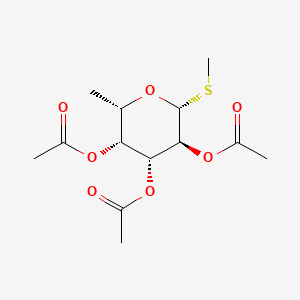

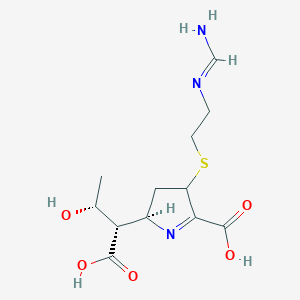
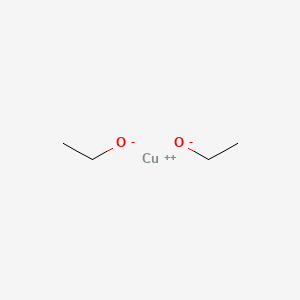

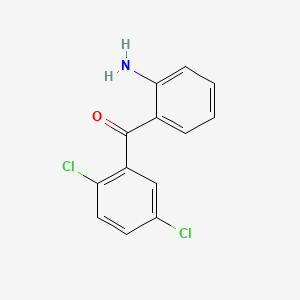
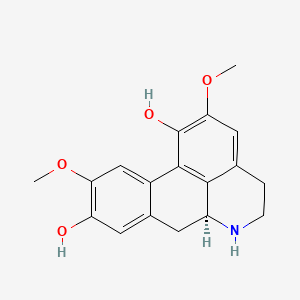
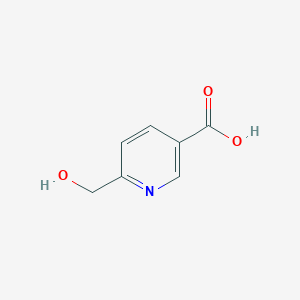

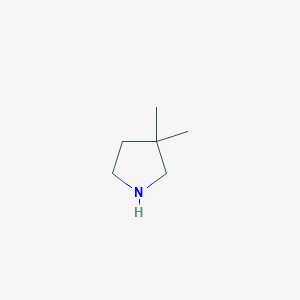
![5,7-Difluorobenzo[d]thiazol-2-amine](/img/structure/B1591125.png)
